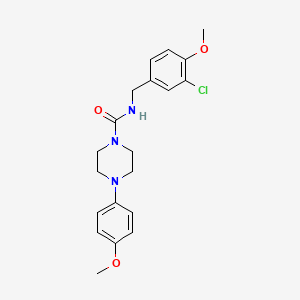

N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves starting materials such as 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, prepared from corresponding chloroanisic acids. These compounds can undergo various reactions, including treatment with methylhydrazine or phenylhydrazine, to afford benzamides. Further reactions with hydrazine hydrate can lead to pyrazoline derivatives, which are crucial intermediates in the synthesis of related compounds (Abdulla et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated through chemical and spectroscopic evidence. For instance, the title compounds in related studies, such as dibenzyl and bis(4-methoxybenzyl) derivatives, exhibit centrosymmetric S-shaped structures, with benzene ring substituents almost perpendicular to the central pyrazine ring, indicating a common structural motif in this chemical class (Gasser & Stoeckli-Evans, 2004).

Chemical Reactions and Properties

Chemical reactions of these compounds can include interactions with secondary amines and paraformaldehyde to yield N-substituted derivatives. The reactivity towards these agents points to the versatile chemistry of the pyrazine ring and its potential for further chemical modifications (Abdulla et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. For example, the synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline resulted in a pale yellow powder with strong antioxidant activity, indicating its solid-state characteristics and potential biological relevance (Khotimah et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, highlight the chemical versatility of this compound class. For instance, the formation of 4-hydroxy-3-(α-hydroxybenzyl)-4-phenyl-2-pyrazolin-5-one from related interactions showcases the potential for structural modifications and the synthesis of novel derivatives with varied chemical properties (Hunter & Neilson, 1981).

Scientific Research Applications

Synthesis and Characterization

- A study by Hassan, Hafez, and Osman (2014) involved the synthesis of related compounds through chemical reactions, contributing to the understanding of the structural aspects of similar chemical entities (Hassan, Hafez, & Osman, 2014).

- Research by Servusová et al. (2012) also focused on the synthesis of similar compounds, examining their potential bioactivities (Servusová et al., 2012).

Biological Activities and Potential Applications

- In a study by Wardell et al. (2008), the focus was on hydrogen bonding patterns in mono- and di-substituted N-arylpyrazinecarboxamides, which has implications for understanding molecular interactions and potential therapeutic applications (Wardell et al., 2008).

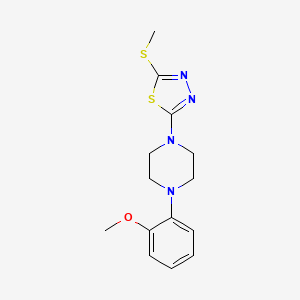

- Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel oxadiazoles, providing insights into the antimicrobial potential of similar compounds (Aghekyan et al., 2020).

- A study by Ahsan et al. (2016) on the synthesis and antimicrobial activity of semicarbazone derivatives sheds light on the potential antimicrobial applications of related chemical entities (Ahsan et al., 2016).

Chemical Properties and Interactions

- Kim et al. (2011) investigated the synthesis of rigid analogs of aminopyrazole amide scaffold, revealing insights into the chemical properties and potential antiproliferative effects on cancer cells (Kim et al., 2011).

- Research by Khotimah et al. (2018) on the synthesis and bioactivity of pyrazoline derivatives including antioxidant and antibacterial properties provides an understanding of similar compounds' biochemical interactions (Khotimah et al., 2018).

properties

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)23-9-11-24(12-10-23)20(25)22-14-15-3-8-19(27-2)18(21)13-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLAOKPGYFYNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)